molecular formula C42H42N12Na2O8S2 B14691356 Disodium 4,4'-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 24019-80-5

Disodium 4,4'-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B14691356
CAS No.: 24019-80-5
M. Wt: 953.0 g/mol
InChI Key: NPCQBBQZOWVQDB-IPEZHVIRSA-L
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Description

Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a fluorescent whitening agent commonly used in various industries. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles, paper, and detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 4-morpholino-6-o-toluidino-1,3,5-triazine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. The final product is often purified through crystallization and filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence mechanism is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets include various substrates in textiles and paper, where it binds and enhances their whiteness .

Comparison with Similar Compounds

Properties

CAS No.

24019-80-5

Molecular Formula

C42H42N12Na2O8S2

Molecular Weight

953.0 g/mol

IUPAC Name

disodium;5-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C42H44N12O8S2.2Na/c1-27-7-3-5-9-33(27)45-39-47-37(49-41(51-39)53-17-21-61-22-18-53)43-31-15-13-29(35(25-31)63(55,56)57)11-12-30-14-16-32(26-36(30)64(58,59)60)44-38-48-40(46-34-10-6-4-8-28(34)2)52-42(50-38)54-19-23-62-24-20-54;;/h3-16,25-26H,17-24H2,1-2H3,(H,55,56,57)(H,58,59,60)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b12-11-;;

InChI Key

NPCQBBQZOWVQDB-IPEZHVIRSA-L

Isomeric SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+]

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+]

Origin of Product

United States

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